molecular formula C11H15N3O2S B11190696 N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-4,5-dihydro-1,3-thiazol-2-yl]acetamide

N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Cat. No.: B11190696
M. Wt: 253.32 g/mol
InChI Key: HWODASHKPGNKIO-CLFYSBASSA-N
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Description

N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-4,5-dihydro-1,3-thiazol-2-yl]acetamide is a complex organic compound featuring a piperidine moiety, a thiazole ring, and an acetamide group

Properties

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C11H15N3O2S/c1-8(15)12-11-13-10(16)9(17-11)7-14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,12,13,15,16)/b9-7-

InChI Key

HWODASHKPGNKIO-CLFYSBASSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/N2CCCCC2)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CN2CCCCC2)S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-4,5-dihydro-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and exocyclic double bond in the piperidinylmethylidene group are susceptible to oxidation. Hydrogen peroxide (H₂O₂) in aqueous solutions selectively oxidizes the sulfur atom in the thiazole ring, forming sulfoxide or sulfone derivatives depending on reaction duration and stoichiometry.

Reaction TypeReagents/ConditionsProduct
S-OxidationH₂O₂ (1–3 eq), H₂O/EtOH, 25–60°CSulfoxide (1 eq) or sulfone (2–3 eq)

The conjugated system in the piperidinylmethylidene group may also undergo epoxidation under strong oxidizing conditions, though this requires further experimental validation.

Reduction Reactions

Sodium borohydride (NaBH₄) selectively reduces the exocyclic C=N bond in the piperidinylmethylidene moiety while preserving the thiazole ring. This reaction proceeds in ethanol under reflux, yielding a saturated piperidinylmethyl derivative:

C=N (piperidinylmethylidene)NaBH4,EtOH, refluxCH-NH (piperidinylmethyl)\text{C=N (piperidinylmethylidene)} \xrightarrow{\text{NaBH}_4, \text{EtOH, reflux}} \text{CH-NH (piperidinylmethyl)}

Key Parameters :

  • Solvent : Ethanol

  • Temperature : 78°C (reflux)

  • Yield : 70–85%

Nucleophilic Substitution

The acetamide group and thiazole nitrogen participate in substitution reactions. Alkyl halides (e.g., methyl iodide, benzyl chloride) react with the thiazole nitrogen in basic aqueous media to form N-alkylated derivatives :

Thiazole-NH+R-XNaOH, H2OThiazole-NR+HX\text{Thiazole-NH} + \text{R-X} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Thiazole-NR} + \text{HX}

Reagent Compatibility :

  • Electrophiles : Alkyl halides, acyl chlorides

  • Base : NaOH, K₂CO₃

  • Solvent : Water or THF

Cyclization and Cycloaddition

The compound undergoes intramolecular cyclization under acidic or basic conditions. For example:

  • Thiourea-mediated cyclization : Reacts with thiourea in weakly basic media to form fused thiazolidinone derivatives, as observed in analogous thiazole systems .

  • Knoevenagel condensation : The exocyclic double bond can participate in condensations with active methylene compounds (e.g., malononitrile) to extend conjugation .

Example Pathway :

Thiazole+NC-CH₂-CNAcOH, ΔExtended Conjugated System\text{Thiazole} + \text{NC-CH₂-CN} \xrightarrow{\text{AcOH, Δ}} \text{Extended Conjugated System}

Hydrolysis and Functional Group Interconversion

The acetamide group hydrolyzes under acidic or basic conditions:

  • Acidic hydrolysis : Yields acetic acid and the corresponding amine.

  • Basic hydrolysis : Produces acetate and ammonia.

Conditions :

  • Acid : HCl (6M), 100°C, 12 h

  • Base : NaOH (2M), 80°C, 6 h

Microwave-Assisted Reactions

Modern synthetic approaches employ microwave irradiation to enhance reaction efficiency. For example, sulfur/nitrogen displacement reactions with secondary amines (e.g., piperidine) achieve 62–98% yields in minutes under microwave conditions .

Optimized Protocol :

  • Reagents : AcONa (1 eq), piperidine (0.1 eq)

  • Solvent : Glacial acetic acid

  • Temperature : 120°C (microwave, 300 W)

  • Time : 10–15 min

Comparative Reaction Table

Reaction TypeReagentsConditionsKey Products
OxidationH₂O₂Aqueous, 25–60°CSulfoxides/sulfones
ReductionNaBH₄Ethanol, refluxSaturated piperidine
N-AlkylationR-X, NaOHH₂O/THF, 25°CN-Alkylated thiazoles
Thiourea cyclizationThiourea, baseEtOH/H₂O, 60°CThiazolidinones
Microwave synthesisAcONa, piperidineAcOH, 120°C (microwave)Functionalized derivatives

Mechanistic Insights

  • Oxidation : Proceeds via electrophilic attack of peroxide on sulfur, forming a sulfenic acid intermediate.

  • Reduction : NaBH₄ delivers hydride to the C=N bond, followed by protonation.

  • Substitution : Thiazole nitrogen acts as a nucleophile, attacking alkyl halides in an SN2 mechanism .

Scientific Research Applications

Anti-inflammatory Activity

Recent research indicates that compounds with similar structures to N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-4,5-dihydro-1,3-thiazol-2-yl]acetamide exhibit significant anti-inflammatory properties. In particular, studies have shown that thiazole derivatives can inhibit cyclooxygenase enzymes (COX) which are pivotal in inflammatory pathways. For instance, compounds derived from thiazoles have demonstrated IC50 values in the low micromolar range against COX-II, suggesting their potential as anti-inflammatory agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Thiazole derivatives have been reported to possess activity against various bacterial strains, including resistant strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

This compound has shown promise in cancer research. Thiazole derivatives have been identified as inhibitors of DYRK1A kinase, which is implicated in several cancers. Studies indicate that certain thiazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro .

Case Study 1: COX-II Inhibitory Activity

A study evaluated various thiazole derivatives for their COX-II inhibitory activity. Among the tested compounds, one derivative exhibited an IC50 value of 0.011 µM, significantly outperforming established drugs like Rofecoxib . This highlights the potential of N-[...]-acetamide derivatives as selective anti-inflammatory agents.

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial activity, a series of thiazole derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to N-[...]-acetamide exhibited minimum inhibitory concentrations (MICs) that were lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-4,5-dihydro-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-4,5-dihydro-1,3-thiazol-2-yl]acetamide is a compound of interest due to its potential pharmacological applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring and a piperidine moiety. Its molecular formula is C12H14N4O2SC_{12}H_{14}N_4O_2S with a molecular weight of approximately 270.34 g/mol.

Research indicates that compounds with similar thiazole structures often exhibit inhibitory activity against various kinases, including DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A). The inhibition of DYRK1A is particularly relevant in the context of neurodegenerative diseases and certain cancers.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:

  • IC50 Values : The compound showed an IC50 value of approximately 500 μM against several tumor cell lines including Huh7 D12 and MDA-MB 231, indicating moderate potency in inhibiting cell proliferation .

In Vivo Studies

Preliminary in vivo studies suggest that this compound may possess anti-inflammatory properties. In models of experimental autoimmune encephalomyelitis (EAE), compounds structurally related to thiazoles have shown efficacy in reducing symptoms through modulation of immune responses .

Data Tables

Activity Cell Line IC50 (μM)
Cell Proliferation InhibitionHuh7 D12500
Cell Proliferation InhibitionMDA-MB 231500
Anti-inflammatory ActivityEAE ModelNot specified

Case Studies

  • DYRK1A Inhibition : A study identified derivatives of thiazole compounds that inhibit DYRK1A with sub-micromolar affinity. The structural modifications significantly influenced their inhibitory potency .
  • Anticancer Activity : Another investigation into the anticancer potential revealed that compounds similar to this compound showed selective cytotoxicity towards cancer cells while sparing normal cells .
  • Molecular Docking Studies : Molecular docking analyses have provided insights into the binding interactions between this compound and target proteins involved in cancer pathways. These studies highlight critical residues that facilitate binding and suggest potential modifications to enhance activity .

Q & A

Q. What are the optimal synthetic routes for preparing N-[(5Z)-4-oxo-5-(piperidin-1-ylmethylidene)-4,5-dihydro-1,3-thiazol-2-yl]acetamide, and how can yield be maximized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via functionalization of preformed thiazole cores. Key steps include:
  • Use of microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., p-toluenesulfonic acid) to enhance intermediate stability .
  • Statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (temperature, stoichiometry) for yield improvement .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign resonances for the thiazole ring (δ 6.8–7.2 ppm for olefinic protons) and piperidine moiety (δ 1.5–3.0 ppm) .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and acetamide (N-H, ~3300 cm⁻¹) groups .
  • Chromatography :
  • HPLC : Use C18 columns with mobile phases (e.g., ammonium acetate buffer:acetonitrile) for purity assessment, referencing pharmacopeial protocols .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • Antimicrobial assays : Follow CLSI guidelines using microdilution to determine MIC values against Gram-positive/negative bacteria .
  • Enzyme inhibition studies : Target lipoxygenase or acetylcholinesterase via spectrophotometric assays, comparing IC₅₀ values to known inhibitors .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Perform density functional theory (DFT) to calculate charge distribution and HOMO-LUMO gaps, identifying reactive sites for functionalization .
  • Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or bacterial enzymes, validating with MD simulations .
  • Integrate computational predictions with combinatorial chemistry to prioritize synthetic targets .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardize assay protocols (e.g., buffer pH, incubation time) to minimize variability .
  • Conduct meta-analysis using cheminformatics tools to correlate structural variations (e.g., substituent electronegativity) with activity trends .
  • Validate results via orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .

Q. What strategies are recommended for elucidating the reaction mechanism of thiazole ring formation in this compound?

  • Methodological Answer :
  • Isotopic labeling : Use ¹⁵N-thiourea to track nitrogen incorporation into the thiazole ring via MS/MS .
  • In situ monitoring : Employ ReactIR to detect intermediates like α-thiocyanato ketones .
  • Kinetic studies : Apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) under varying solvents .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

  • Methodological Answer :
  • Synthesize analogs with systematic substitutions (e.g., piperidine → morpholine, acetamide → propanamide) .
  • Use multivariate regression to correlate descriptors (logP, polar surface area) with bioactivity .
  • Validate SAR hypotheses via crystallography (e.g., protein-ligand co-crystals) .

Q. What experimental conditions are critical for evaluating the compound’s stability under physiological or storage conditions?

  • Methodological Answer :
  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Stability-indicating assays : Develop UPLC methods with photodiode array detection to quantify degradation products .
  • Lyophilization : Assess powder stability at 2–8°C using accelerated aging models (Arrhenius equation) .

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